Product packaging for beta-D-rhamnopyranose(Cat. No.:CAS No. 28161-50-4)

beta-D-rhamnopyranose

Cat. No.: B12717558
CAS No.: 28161-50-4
M. Wt: 164.16 g/mol
InChI Key: SHZGCJCMOBCMKK-RWOPYEJCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

beta-D-Rhamnopyranose is a deoxy sugar of significant interest in glycobiology research, particularly for its role in the structure of bacterial glycopolymers. Unlike the more common L-form, D-rhamnose is not typically found in mammals, making it and its containing polymers a potential target for antibacterial strategies and vaccine development . Recent studies on Gram-positive bacteria, such as Rathayibacter iranicus , have identified unique rhamnose-containing glycopolymers, including branched rhamnomannans and teichuronic acids, within the cell wall. The presence of D-rhamnose in these structures is critical for a complete phenotypic characterization of bacterial strains and underscores the value of this compound for microbiological and structural studies . The biosynthesis of such rhamnose-containing compounds in bacteria relies on specific nucleotide sugar donors, such as dTDP-D-rhamnose, and specialized rhamnosyltransferases. Investigating these pathways is an active area of research with therapeutic implications . This product is provided for research purposes to support these and other advanced glycoscience applications. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O5 B12717558 beta-D-rhamnopyranose CAS No. 28161-50-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28161-50-4

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

IUPAC Name

(2R,3S,4S,5S,6R)-6-methyloxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3-,4+,5+,6-/m1/s1

InChI Key

SHZGCJCMOBCMKK-RWOPYEJCSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)O)O)O)O

Origin of Product

United States

Advanced Synthetic Methodologies for β D Rhamnopyranose and Its Glycosides

Stereoselective Glycosylation Strategies for β-D-Rhamnopyranosides

Direct methods for the synthesis of β-D-rhamnopyranosides aim to control the stereochemistry at the anomeric center during the glycosylation reaction itself. These strategies often involve modification of the glycosyl donor with specific protecting groups or the use of carefully designed reaction conditions to favor the formation of the β-anomer.

One direct approach involves the use of thioglycoside donors protected with a 2-O-sulfonate ester and a 4-O-benzoyl ester. nih.gov Activation of these donors with a combination of 1-benzenesulfinyl piperidine (B6355638) and triflic anhydride (B1165640) in the presence of a non-nucleophilic base can lead to the formation of β-L-rhamnopyranosides with moderate to good selectivity. nih.gov The sulfonyl group can be readily removed after glycosylation using sodium amalgam. nih.gov

Another strategy employs bulky silyl-protected rhamnosyl donors. These donors are designed to adopt an axially-rich conformation, which can favor the formation of the β-glycoside. nih.gov This approach has been shown to provide excellent yields and selectivities for a range of glycosyl acceptors. nih.gov

A simple and practical method for β-rhamnosylation has been developed using glycosyl hemiacetals in a one-pot chlorination, iodination, and glycosylation sequence. nih.gov This method, which utilizes inexpensive reagents like oxalyl chloride, phosphine (B1218219) oxide, and lithium iodide, does not require conformationally restricted donors or directing groups. The high β-selectivity is believed to arise from an SN2-type reaction of an α-glycosyl iodide intermediate. nih.gov

The stereochemical outcome of glycosylation reactions can be significantly influenced by the electronic properties of protecting groups on the glycosyl donor. Electron-withdrawing groups at remote positions of rhamnopyranosyl donors can exert a β-directing effect. nih.gov For instance, the introduction of an electron-withdrawing benzyl (B1604629) sulfonyl group at the 2-O position has been observed to increase the yield of the β-product. acs.org

The position of these groups is also crucial. A study on the influence of carbamate (B1207046) protective groups found that a carbamate at the C-4 position resulted in greater β-selectivity compared to carbamates at the C-2 or C-3 positions. rsc.org Furthermore, the β-selectivity was enhanced when the 4-O-carbamate had less electron-withdrawing groups on the nitrogen atom. rsc.org

Donor Protecting GroupAcceptorα:β RatioYield (%)
2-O-pivaloyl-3,4-di-O-benzyl-L-rhamnopyranosyl thioglycosideMethyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside1:1.385
2,3-di-O-benzyl-4-O-(N-phenylcarbamoyl)-L-rhamnopyranosyl thioglycosideMethyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside1:2.580
2,4-di-O-benzyl-3-O-(N-phenylcarbamoyl)-L-rhamnopyranosyl thioglycosideMethyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside1:1.582

This table presents data on the impact of different protecting groups on the stereoselectivity of rhamnosylation.

Hydrogen-bond-mediated aglycone delivery (HAD) is a powerful strategy that utilizes a directing group on the glycosyl donor to pre-organize the glycosyl acceptor via hydrogen bonding, leading to a stereoselective glycosylation. umsl.edunih.gov Remote O-picoloyl groups can effectively mediate the course of glycosylation reactions, providing high facial selectivity for the attack of the glycosyl acceptor. nih.gov This approach has been successfully applied to the synthesis of β-rhamnosides. researchgate.net

The 2-diphenylphosphinoyl-acetyl (DPPA) group has also been developed as a highly stereodirecting group for catalytic glycosylation through hydrogen-bond mediated delivery of alcohol acceptors. researchgate.net Glycosylation with 6-O-DPPA glycosyl imidate donors has demonstrated excellent β-selectivity with a broad range of substrates. researchgate.net

Certain glycosyl donors, due to their specific protecting group patterns, exhibit a strong preference for forming β-glycosidic linkages. These are often referred to as "privileged" donors. For example, 2,3-acetonide-protected glycosyl phosphate (B84403) donors have been used in a mild and highly β-selective bis-thiourea-catalyzed 1,2-cis-O-pyranosylation. nih.gov This method is compatible with a wide variety of alcohol nucleophiles, including complex natural products. nih.gov

Another important class of privileged donors for β-rhamnoside synthesis are 4,6-O-benzylidene-protected mannosyl donors. nih.govresearchgate.net These donors are used in an indirect approach where the initial glycosylation forms a β-mannoside, which is then converted to the desired β-rhamnoside.

DonorAcceptorCatalystα:β RatioYield (%)
2,3-acetonide-protected L-rhamnose phosphate3a (a model acceptor)ent-catalyst 1 (bis-thiourea)1:32-
2,3-acetonide-protected L-rhamnose phosphate3a (a model acceptor)catalyst 1 (bis-thiourea)1:7-

This table illustrates the stereoselectivity achieved with a privileged 2,3-acetonide-protected L-rhamnose phosphate donor. nih.gov

Indirect Synthetic Pathways for β-D-Rhamnopyranoside Formation

Indirect methods for the synthesis of β-D-rhamnopyranosides involve the initial formation of a different glycosidic linkage, which is then chemically transformed into the target β-rhamnoside. This approach often leverages well-established stereoselective methods for the synthesis of the intermediate glycoside.

A prominent indirect strategy for the synthesis of β-D-rhamnopyranosides involves the reductive cleavage of a 4,6-O-alkylidene acetal (B89532) of a mannopyranoside. acs.orgnih.gov This method takes advantage of the reliable stereoselective synthesis of β-D-mannopyranosides, which is facilitated by the β-directing effect of the 4,6-O-benzylidene acetal protecting group. nih.gov

The traditional reductive cleavage of 4,6-O-benzylidene acetals is often not compatible with other protecting groups commonly used in oligosaccharide synthesis, such as benzyl ethers. nih.gov To overcome this limitation, modified benzylidene acetals have been developed. One such surrogate is the 4,6-O-[α-(2-(2-iodophenyl)ethylthiocarbonyl)benzylidene] group. acs.org After the β-mannosylation, this group can be reductively cleaved using tributyltin hydride to afford the 6-deoxy sugar (rhamnoside) in high yield. acs.org

An improved, second-generation acetal, the 4,6-O-[1-cyano-2-(2-iodophenyl)ethylidene] group, has also been developed. nih.govnih.gov This group serves as an effective surrogate for the 4,6-O-benzylidene acetal, allowing for the stereoselective formation of β-D-mannopyranosides followed by regioselective reductive radical fragmentation to yield β-D-rhamnopyranosides. nih.gov

Mannosyl Donor Protecting GroupGlycosylation ConditionsReductive Cleavage ConditionsProduct
4,6-O-[α-(2-(2-iodophenyl)ethylthiocarbonyl)benzylidene]-Tributyltin hydride, toluene, refluxβ-D-rhamnoside
4,6-O-[1-cyano-2-(2-iodophenyl)ethylidene]--β-D-rhamnoside

This table summarizes the indirect synthesis of β-D-rhamnosides via reductive cleavage of modified 4,6-O-benzylidene acetals of mannopyranosides. acs.orgnih.gov

Synthesis from 6-Thio Mannosides and Derivatives

A robust method for the synthesis of β-D-rhamnopyranosides involves the use of 6-thio mannoside derivatives. This approach leverages the well-established methodologies for β-mannopyranoside synthesis, followed by a desulfurization step to yield the desired 6-deoxy product. nih.gov

One effective strategy employs a 4-O-6-S-α-cyanobenzylidene-protected 6-thio-rhamnopyranosyl thioglycoside donor. This donor, synthesized from D-mannose derivatives, is activated using a 1-benzenesulfinyl piperidine/trifluoromethanesulfonic anhydride protocol for glycosylation. The resulting 6-thio-β-mannosides are then converted to the target β-rhamnopyranosides in high yield through desulfurization with Raney nickel. nih.gov The presence of the electron-withdrawing cyano group on the acetal is crucial for the success of the glycosylation reaction, as it protects the oxathiane ring from undesired side reactions. nih.gov

This methodology offers a practical route to β-D-rhamnopyranosides, which are otherwise difficult to access due to the limited availability of D-rhamnose. nih.gov The development of methods based on 4,6-O-alkylidene directed synthesis of mannopyranosides and their 6-thia derivatives, followed by selective reduction at the 6-position, has been a key area of research. nih.gov

1,2-Trans-Glycosylation Followed by C2 Epimerization

An alternative indirect approach to constructing the challenging 1,2-cis linkage of β-D-rhamnopyranosides involves an initial 1,2-trans-glycosylation to form a more stable β-glucopyranoside, followed by epimerization at the C2 position. cjnmcpu.com This strategy circumvents the direct formation of the sterically hindered β-rhamnoside bond.

Two primary methods are employed for the C2 epimerization:

Lattrell-Dax Epimerization: This method involves the formation of a triflate at C2, followed by nucleophilic substitution with an oxygen nucleophile, proceeding with inversion of configuration.

Oxidation-Reduction: This two-step process involves the oxidation of the C2-hydroxyl group to a ketone, followed by stereoselective reduction to yield the axial hydroxyl group characteristic of the manno-configuration. cjnmcpu.com

These epimerization techniques provide a reliable pathway to β-D-rhamnosides from more readily accessible β-D-glucoside precursors. cjnmcpu.com

In Situ Activating Glycosylation Techniques using 1-OH Sugar Derivatives

Recent advancements have focused on the direct activation of 1-hydroxy sugar derivatives, avoiding the need for pre-activated glycosyl donors like thioglycosides or trichloroacetimidates. These in situ activation methods offer improved efficiency and atom economy. While specific examples directly pertaining to β-D-rhamnopyranose are still emerging, the general principles are applicable. These techniques often involve the use of activating agents that react with the anomeric hydroxyl group to form a highly reactive intermediate in situ, which then readily couples with the acceptor alcohol.

Enzymatic Synthesis of β-D-Rhamnopyranoside-Containing Structures

Enzymatic methods offer a powerful alternative to chemical synthesis for the construction of β-D-rhamnopyranoside linkages, often providing high regio- and stereoselectivity under mild reaction conditions. nih.gov

Role and Specificity of Rhamnosyltransferases in Glycosidic Linkage Formation

Rhamnosyltransferases (Rha-Ts) are enzymes that catalyze the transfer of a rhamnose moiety from an activated sugar donor, such as dTDP-L-rhamnose, to an acceptor molecule. nih.govresearchgate.net These enzymes play a crucial role in the biosynthesis of various natural products, including bacterial cell wall components and secondary metabolites. researchgate.net

The specificity of rhamnosyltransferases dictates the precise anomeric and linkage configuration of the newly formed glycosidic bond. For example, specific rhamnosyltransferases are involved in the biosynthesis of rhamnolipids in Pseudomonas aeruginosa. nih.gov Structural and mutational analyses of these enzymes have identified key amino acid residues that are critical for donor recognition and catalytic activity, providing insights into the mechanism of rhamnosylation. researchgate.net

Application of Glycosidases Exhibiting β-Mannosidase Side-Activity in Transglycosylation

Glycosidases, enzymes that typically hydrolyze glycosidic bonds, can be employed for their synthesis under kinetically controlled conditions through a process called transglycosylation. semanticscholar.org In this approach, the glycosidase catalyzes the transfer of a sugar residue from a donor to an acceptor molecule. semanticscholar.org

Certain β-mannosidases have been shown to exhibit transglycosylation activity, transferring mannosyl residues to various acceptors. nih.govnih.gov This side-activity can be exploited for the synthesis of β-mannosides, which can then be converted to β-rhamnosides as described in section 2.2.2. The efficiency of transglycosylation is influenced by factors such as the nature of the donor and acceptor substrates, as well as the specific properties of the enzyme. nih.gov

Biosynthetic Pathways and Engineering of Rhamnosyl Donors (e.g., dTDP-Rha, GDP-Rha, UDP-Rha)

The enzymatic synthesis of rhamnosides is dependent on the availability of activated rhamnosyl donors. The three primary rhamnosyl donors are deoxythymidinediphosphate-L-rhamnose (dTDP-Rha), guanosine (B1672433) diphosphate-D-rhamnose (GDP-Rha), and uridine (B1682114) diphosphate-L-rhamnose (UDP-Rha). nih.govnih.gov

dTDP-L-rhamnose: This is the most common rhamnosyl donor in bacteria. nih.gov Its biosynthesis from glucose-1-phosphate involves four key enzymes: RmlA, RmlB, RmlC, and RmlD. nih.gov

GDP-D-rhamnose: This donor is found in some pathogenic bacteria and is synthesized from GDP-D-mannose in a two-step process catalyzed by GDP-mannose-4,6-dehydratase (GMD) and GDP-6-deoxy-D-lyxo-hexos-4-ulose-4-reductase (RMD). nih.gov

UDP-L-rhamnose: This is the primary rhamnosyl donor in plants and some fungi. nih.gov Its synthesis from UDP-glucose is carried out by UDP-rhamnose synthases. nih.gov

The genes encoding the enzymes for these biosynthetic pathways have been identified and characterized, enabling the engineering of microorganisms for the overproduction of these valuable rhamnosyl donors. researchgate.net This metabolic engineering approach is crucial for the development of efficient and scalable enzymatic and chemo-enzymatic strategies for the synthesis of complex rhamnosylated molecules.

Total Synthesis of Complex Oligosaccharides Incorporating β-D-Rhamnopyranose Moieties

The total synthesis of complex oligosaccharides containing the β-D-rhamnopyranose moiety is a challenging yet crucial area of carbohydrate chemistry. These intricate structures are often key components of bacterial cell surface antigens and play significant roles in immunology. Advanced synthetic methodologies have been developed to address the stereoselective formation of the β-D-rhamnosidic linkage, a notoriously difficult 1,2-cis-glycosidic bond.

Synthesis of Disaccharide and Trisaccharide Repeating Units

The synthesis of disaccharide and trisaccharide repeating units is a fundamental step in the assembly of larger, biologically relevant oligosaccharides. These smaller fragments serve as crucial building blocks for the construction of complex polysaccharides.

The synthesis of various disaccharides of the 4-O-glycopyranosyl-L-rhamnopyranose series has been reported, highlighting methods for creating linkages with D-glucopyranose, L-rhamnopyranose, and D-mannopyranose. A common strategy involves the use of a selectively substituted aglycon, such as methyl 2,3-O-isopropylidene-α-L-rhamnopyranoside, which allows for regioselective glycosylation at the C-4 hydroxyl group. For instance, the condensation of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide with this aglycon in the presence of mercuric cyanide yields the protected disaccharide, which can then be further manipulated to provide the target molecule ubc.ca.

A significant achievement in this area is the first synthesis of the β-D-rhamnosylated trisaccharide repeating unit of the O-antigen from Xanthomonas campestris pv. campestris 8004. This synthesis presented multiple challenges, including the formation of a β-D-rhamnosidic linkage and the steric hindrance around a 1,2-cis-diglycosylated D-rhamnose unit. The successful strategy employed a sequential β-D-rhamnosylation using a 2-O-benzylsulfonyl-N-phenyltrifluoroacetimidate donor, followed by debenzylsulfonylation and coupling with a D-Fucp3NAc thioglycoside donor nih.gov.

Reactant 1 (Donor/Aglycon)Reactant 2 (Acceptor)Key Reagents/ConditionsProduct
2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromidemethyl 2,3-O-isopropylidene-α-L-rhamnopyranosideMercuric cyanide in acetonitrileMethyl 2,3-O-isopropylidene-4-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-α-L-rhamnopyranoside
2-O-benzylsulfonyl-N-phenyltrifluoroacetimidate rhamnosyl donorAppropriate acceptorSequential β-D-rhamnosylationβ-D-rhamnosylated intermediate
D-Fucp3NAc thioglycoside donorDebenzylsulfonylated rhamnosylated intermediateCoupling reactionTrisaccharide repeating unit of Xanthomonas campestris pv. campestris 8004 O-antigen

Construction of Antigenic Bacterial Oligosaccharide Fragments

The construction of antigenic bacterial oligosaccharide fragments containing β-D-rhamnopyranose is of high importance for the development of synthetic vaccines and diagnostic tools. These fragments represent the specific epitopes recognized by the immune system.

One notable example is the synthesis of the trisaccharide repeating unit of the O-specific polysaccharide from Salmonella anatum, which is O-β-D-mannopyranosyl-(1→4)-O-α-L-rhamnopyranosyl-(1→3)-D-galactose. The synthesis was achieved by the glycosylation of 1,2:5,6-di-O-isopropylidene-α-D-galactofuranose with 2,3-di-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-β-D-mannopyranosyl)-α-L-rhamnopyranosyl bromide. Subsequent removal of the protecting groups yielded the target trisaccharide nih.gov.

A novel and efficient strategy has been developed for the synthesis of a β-(1→3)-D-rhamnotetraose, a fragment from the O-chain of Escherichia hermanii (ATCC 33651). This approach circumvents the direct and often low-yielding β-D-rhamnosylation by first synthesizing β-mannosyl linkages, which are stereochemically easier to control. A key protecting group, 4,6-O-[1-cyano-2-(2-iodophenyl)-ethylidene], facilitates this stereoselectivity. In a late-stage, one-pot quadruple radical fragmentation, the C6-hydroxyl groups of the mannose residues are deoxygenated to furnish the desired β-D-rhamnose units nih.gov. This method provides a concise route to an otherwise challenging tetrasaccharide.

The O-antigens of Pseudomonas aeruginosa are also rich in rhamnose. The A-band polysaccharide is a homopolymer of D-rhamnose with repeating trisaccharide units linked α1→2, α1→3, and α1→3 nih.gov. The synthesis of fragments of such polysaccharides is crucial for studying their immunological properties.

Target Oligosaccharide FragmentBacterial SourceKey Synthetic Strategy
O-β-D-mannopyranosyl-(1→4)-O-α-L-rhamnopyranosyl-(1→3)-D-galactoseSalmonella anatumGlycosylation with a rhamnosyl bromide donor followed by deprotection.
β-(1→3)-D-rhamnotetraoseEscherichia hermaniiSequential β-selective mannosylation using a specific protecting group, followed by a late-stage one-pot radical deoxygenation.
Fragments of A-band polysaccharidePseudomonas aeruginosaStrategies would focus on the stereoselective formation of α-D-rhamnosidic linkages.

Spectroscopic and Computational Approaches for Structure Elucidation of β D Rhamnopyranose in Complex Carbohydrates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Anomeric Configuration and Linkage Analysis

¹H NMR Chemical Shift Characteristics of Anomeric Protons

The anomeric proton (H-1) of a sugar residue resonates in a relatively clear region of the ¹H NMR spectrum, typically between 4.3 and 5.9 ppm, making it a diagnostic marker for the number and type of monosaccharide units present. researchgate.net The chemical shift and the scalar coupling constant (³JH1,H2) of the anomeric proton are highly sensitive to its stereochemical environment, allowing for the determination of the anomeric configuration.

For pyranose rings in a ¹C₄ conformation, a small coupling constant (typically 1–4 Hz) is characteristic of an equatorial-axial or equatorial-equatorial relationship between H-1 and H-2, which indicates an α-anomeric configuration for rhamnose. Conversely, a large coupling constant (typically 7–9 Hz) signifies an axial-axial relationship between H-1 and H-2, which is indicative of a β-anomeric configuration. However, in the case of rhamnose (which has a manno-configuration), the H-2 proton is equatorial. This results in a small coupling constant for both anomers, making it less straightforward than for gluco- or galacto-configured sugars.

Therefore, for β-D-rhamnopyranose, the anomeric proton is axial, and H-2 is equatorial, leading to a small ³JH1,H2 coupling constant (typically < 2 Hz). The chemical shift of the anomeric proton is also a key indicator. Generally, the anomeric proton of a β-glycoside resonates at a higher field (lower ppm) compared to its corresponding α-anomer. researchgate.netnih.gov

Table 1: Representative ¹H NMR Data for Anomeric Protons of Rhamnopyranose

Compound/FragmentAnomeric Proton (H-1) Chemical Shift (δ, ppm)Coupling Constant (³JH1,H2, Hz)Anomeric Configuration
Methyl α-L-rhamnopyranoside~4.80~1.8α
Methyl β-L-rhamnopyranoside~4.65~1.0β
→2)-β-D-Rhap-(1→~4.95~1.5β
→3)-β-D-Rhap-(1→~4.78~1.2β

Note: Chemical shifts are dependent on the solvent, temperature, and the specific structure of the complex carbohydrate.

¹³C NMR Chemical Shift Data for Anomeric Carbons

The chemical shift of the anomeric carbon (C-1) in the ¹³C NMR spectrum also provides valuable information about the anomeric configuration. The C-1 signal is typically found in the range of 95-110 ppm. science.gov For most sugars, the anomeric carbon of an α-anomer is found at a slightly higher field (lower ppm) than the β-anomer. However, for residues with a manno-configuration like rhamnose, this trend is not reliable, and the α and β anomeric carbon signals can be very close or even inverted, making definitive assignment based on C-1 chemical shift alone challenging. unina.it

Factors such as glycosylation at neighboring positions can significantly influence the chemical shift of the anomeric carbon. globalsciencebooks.info Therefore, the assignment of anomeric configuration for rhamnose is more reliably achieved using ¹H NMR data (specifically the NOE effect) and one-bond C-H coupling constants (¹JC1,H1), where ¹JC1,H1 is typically larger for α-anomers (~170 Hz) than for β-anomers (~160 Hz).

Table 2: Representative ¹³C NMR Data for Anomeric Carbons of Rhamnopyranose

Compound/FragmentAnomeric Carbon (C-1) Chemical Shift (δ, ppm)Anomeric Configuration
Methyl α-L-rhamnopyranoside~101.8α
Methyl β-L-rhamnopyranoside~102.5β
→2)-β-D-Rhap-(1→~103.1β
→3)-β-D-Rhap-(1→~102.7β

Note: Chemical shifts are subject to variations based on experimental conditions and molecular structure.

Application of 2D NMR Techniques (e.g., HSQC, HMBC) for Sequential and Inter-residue Linkage Determination

Two-dimensional (2D) NMR experiments are indispensable for elucidating the complex structures of oligosaccharides. Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for assigning all the proton and carbon signals and determining the linkage between monosaccharide units. nih.govcolumbia.edu

The HSQC experiment correlates the chemical shifts of protons directly attached to carbons, allowing for the unambiguous assignment of each C-H pair in the sugar ring. libretexts.orgnih.gov This is the first step in mapping the spin systems of each individual monosaccharide residue.

The HMBC experiment is the key to determining the glycosidic linkage position. libretexts.orgnih.gov It detects longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). The crucial correlation for linkage analysis is the ³JCH coupling across the glycosidic bond. This is observed as a cross-peak between the anomeric proton (H-1) of one residue and the carbon atom of the adjacent residue to which it is linked (the aglycone carbon).

For a complex carbohydrate containing a β-D-rhamnopyranose unit, one would look for an HMBC correlation from the H-1 signal of the rhamnose residue to a specific carbon (e.g., C-2, C-3, C-4, or C-6) of the neighboring sugar. This observation provides direct evidence of the linkage position. For instance, a correlation between the H-1 of β-D-rhamnopyranose and the C-4 of an adjacent glucose residue definitively establishes a Rha-(1→4)-Glc linkage.

Mass Spectrometry (MS) for Glycan Sequencing and Fragmentation Analysis

Mass spectrometry (MS) is a vital tool in glycomics, providing information on molecular weight, monosaccharide composition, and sequence. academie-sciences.fr When coupled with tandem mass spectrometry (MS/MS), it allows for detailed fragmentation analysis to elucidate the glycan structure. nih.gov

In a typical MS/MS experiment, the parent ion of the glycan is isolated and then fragmented through collision-induced dissociation (CID). The fragmentation of oligosaccharides primarily occurs at the glycosidic bonds (glycosidic cleavage) and, to a lesser extent, within the sugar rings (cross-ring cleavage).

Glycosidic Cleavage: This type of fragmentation results in B- and Y-type ions, which provide sequence information. A Y-ion contains the reducing end of the original oligosaccharide, while a B-ion contains the non-reducing end. By analyzing the mass differences between sequential Y- or B-ions, the monosaccharide sequence can be deduced.

Cross-ring Cleavage: These fragments, designated as A- and X-type ions, result from the cleavage of two bonds within a monosaccharide ring. While less common, they can provide valuable information about the positions of glycosidic linkages, as the fragmentation pattern can be influenced by where the sugar is substituted. nih.gov

For a glycan containing β-D-rhamnopyranose, MS analysis would first confirm its presence based on the mass of the residue (146 Da for a deoxyhexose). The fragmentation pattern would then help to place it within the sequence. For example, the loss of a terminal 146 Da fragment from the parent ion would suggest a terminal rhamnose residue.

Advanced Computational Prediction of NMR Parameters for Glycan Structure Elucidation

The complexity of carbohydrate NMR spectra, often plagued by signal overlap, has spurred the development of computational methods to aid in structure elucidation. These approaches predict NMR parameters for a proposed structure, which can then be compared with experimental data to validate or reject the hypothesis.

Database-Driven Empirical Spectrum Simulation (e.g., GRASS, CSDB)

Database-driven approaches leverage the vast amount of existing experimental NMR data to predict chemical shifts. The Carbohydrate Structure Database (CSDB) is a major repository of carbohydrate structures and their published NMR data. It serves as the foundation for prediction tools like GRASS (Generation, Ranking and Assignment of Saccharide Structures).

The GRASS software works by:

Generating all possible structures that fit a given set of constraints (e.g., monosaccharide composition).

Simulating the ¹³C NMR spectrum for each potential structure using empirical methods based on the data stored in the CSDB.

Ranking the generated structures by comparing the simulated spectra to the experimental spectrum. libretexts.org

This method is highly effective for determining structural parameters that are difficult to ascertain directly, such as the sequence of residues and their anomeric configurations. For a complex glycan containing β-D-rhamnopyranose, a researcher can input the monosaccharide composition and the experimental ¹³C NMR chemical shifts into GRASS. The software will generate and rank possible isomers, and the correct structure, including the β-anomeric configuration and linkage of the rhamnose unit, is often found among the top-ranked matches. This computational validation provides a high degree of confidence in the final structural assignment. nih.govacademie-sciences.fr

Comparative Analysis of Prediction Accuracy with Quantum Mechanical Methods

The elucidation of the three-dimensional structures of carbohydrates through experimental methods like NMR spectroscopy can be significantly enhanced by computational approaches. nih.gov Quantum mechanical (QM) methods, in particular, offer powerful tools for predicting spectroscopic parameters and conformational energies, thereby aiding in the detailed structural analysis of complex carbohydrates like β-D-rhamnopyranose. These methods are broadly categorized into ab initio and Density Functional Theory (DFT), each with varying levels of accuracy and computational cost.

A quantitative evaluation of computational methods for carbohydrates has shown that both ab initio and DFT methods are crucial for establishing benchmark data. nih.gov For instance, geometry-optimized structures and relative energies for monosaccharides can be calculated to compare the performance of various computational models. nih.gov High-level ab initio methods, such as coupled-cluster (CC), are considered the gold standard for accuracy but are computationally expensive, limiting their application to smaller molecules. nih.gov DFT methods, on the other hand, provide a balance between accuracy and computational cost, making them a popular choice for larger systems. nih.govnih.gov

Hybrid DFT functionals, such as B3LYP, have been demonstrated to be a cost-effective choice for predicting molecular vibrational properties with high accuracy. nih.gov For predicting NMR parameters, which are essential for structure elucidation, the accuracy of both DFT and ab initio methods is critical. Relativistic effects can become significant for heavier atoms, but for carbohydrates composed of lighter atoms, nonrelativistic theory is often sufficient. mdpi.com However, for high accuracy, especially in complex systems, more advanced computational models are necessary. mdpi.com

The accuracy of different QM methods in predicting key properties for carbohydrate analysis is summarized below. The choice of method often involves a trade-off between the desired accuracy and the computational resources available. While high-level ab initio methods provide benchmark accuracy, DFT functionals often yield results in very good agreement with experimental data at a fraction of the computational cost. nih.gov

Quantum Mechanical MethodGeneral AccuracyComputational CostTypical Application in Carbohydrate Analysis
Ab initio (e.g., MP2, CCSD(T))High to Very HighHigh to Very HighBenchmark calculations on smaller monosaccharides or fragments; validation of less expensive methods. nih.govnih.gov
Density Functional Theory (DFT) (e.g., B3LYP)Good to HighModerateGeometry optimization, prediction of NMR chemical shifts and coupling constants, vibrational spectra (IR/Raman). nih.govnih.gov
Semi-empirical (e.g., PM3)ModerateLowInitial conformational searches of large polysaccharides or glycoconjugates. manchester.ac.uk
Hybrid QM/MMVariable (depends on QM level)Moderate to HighSimulations of carbohydrates in solution or interacting with proteins, where the carbohydrate is treated with QM and the environment with molecular mechanics (MM). manchester.ac.uk

Methodologies for Identifying β-D-Rhamnopyranose Residues within Glycoconjugates

Identifying specific monosaccharide residues like β-D-rhamnopyranose within complex glycoconjugates requires a combination of analytical techniques. These methods are designed to first break down the larger polymer into its constituent monosaccharides and then identify and quantify them.

A primary and widely used method involves acid hydrolysis to cleave the glycosidic bonds holding the polysaccharide together. researchgate.net Typically, trifluoroacetic acid (TFA) is used, as it is effective and can be removed by evaporation. researchgate.net Following hydrolysis, the resulting mixture of monosaccharides can be analyzed by various chromatographic techniques. High-Performance Anion-Exchange Chromatography (HPAEC) is a reference method that provides good resolution and sensitivity for monosaccharide analysis. researchgate.net Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another powerful technique, though it requires the monosaccharides to be chemically modified (derivatized) to make them volatile. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that provides detailed structural information, including the identification of specific sugar residues within an intact oligosaccharide or polysaccharide. unina.it For rhamnose, the methyl group protons at the C-6 position give a characteristic signal in the high-field region of the 1H NMR spectrum, typically around 1.1–1.3 ppm, which helps in its identification. unina.it Two-dimensional NMR experiments, such as COSY and TOCSY, can be used to trace the network of proton-proton couplings within a sugar ring, allowing for the assignment of all proton chemical shifts and confirming the residue's identity as rhamnose. unina.it

Enzymatic methods offer a highly specific approach for the quantification of L-rhamnose. These methods utilize enzymes that act specifically on L-rhamnose. For example, an L-rhamnose assay kit may use a series of enzymatic reactions to produce a quantifiable product, such as NADH, which can be measured spectrophotometrically. This approach can be very rapid and sensitive. Glycosyltransferases, enzymes that transfer sugar moieties, are also crucial in the biosynthesis of rhamnose-containing compounds and can be studied to understand how rhamnose is incorporated into glycoconjugates. nih.gov

A summary of common methodologies is presented in the table below.

MethodologyPrincipleAdvantagesLimitations
Acid Hydrolysis followed by Chromatography (HPAEC, GC-MS)Cleavage of glycosidic bonds to release monosaccharides, which are then separated and quantified. researchgate.netProvides quantitative composition of monosaccharides. GC-MS offers high resolution and sensitivity. researchgate.netDestructive to the sample; derivatization required for GC; potential for degradation of released monosaccharides. researchgate.net
NMR Spectroscopy (1D and 2D)Non-destructive analysis of the intact glycoconjugate. Identification based on characteristic chemical shifts and coupling patterns. unina.itProvides detailed structural and conformational information without sample destruction; can identify linkages. unina.itRequires larger sample amounts; complex spectra for large polymers can be difficult to interpret. unina.it
Enzymatic AssaysUse of specific enzymes to react with and quantify L-rhamnose. High specificity and sensitivity; rapid analysis. Requires specific enzymes; may not provide information on linkages or anomeric configuration.

Biological Roles and Biochemical Interactions of β D Rhamnopyranose Containing Glycans

Occurrence and Distribution in Biological Systems

β-D-rhamnopyranose is a constituent of complex carbohydrates in a wide array of life forms, from bacteria to plants and lower animals. Its distribution, however, is not uniform across the kingdoms of life.

β-D-rhamnopyranose is a common component of various bacterial surface polysaccharides, which play crucial roles in the structural integrity of the cell and in interactions with the environment. These polysaccharides are broadly categorized as lipopolysaccharides (LPS), extracellular polysaccharides (EPS), capsular polysaccharides (CPS), and cell wall polysaccharides. nih.gov

Lipopolysaccharides (LPS): In Gram-negative bacteria, D-rhamnose is a known constituent of the O-antigen of lipopolysaccharides. biorxiv.org For instance, in Pseudomonas aeruginosa, the common polysaccharide antigen (CPA) is a homopolymer of D-rhamnose with a repeating unit of [-D-Rha-α1,2-D-Rha-α1,3-D-Rha-α1,3-]. biorxiv.org

Extracellular Polysaccharides (EPS) and Capsular Polysaccharides (CPS): Many bacteria produce EPS and CPS that can contain rhamnose. These polysaccharides are involved in biofilm formation, adhesion, and protection against environmental stresses. While many examples focus on L-rhamnose, D-rhamnose is also found in the capsular polysaccharides of certain pathogenic bacteria.

Cell Wall Polysaccharides: In Gram-positive bacteria, rhamnose-rich cell wall polysaccharides are prevalent. nih.gov These polysaccharides are covalently linked to the peptidoglycan and are essential for cell wall architecture and function. For example, species like Streptococcus pyogenes and Streptococcus mutans have a polyrhamnose core in their cell wall polysaccharides. nih.gov

Table 1: Examples of β-D-Rhamnopyranose in Bacterial Polysaccharides

Bacterial Species Polysaccharide Type Structural Information
Pseudomonas aeruginosa Lipopolysaccharide (O-antigen) Common polysaccharide antigen is a homopolymer of D-rhamnose. biorxiv.org
Pseudomonas syringae Lipopolysaccharide (O-antigen) Contains an α-D-rhamnose backbone. biorxiv.org

β-D-rhamnopyranose is frequently found in a variety of plant secondary metabolites, particularly as a component of glycosides. In these molecules, the sugar moiety is attached to a non-sugar aglycone, often influencing the compound's solubility, stability, and biological activity.

Flavonoid Glycosides: Flavonoids are a large class of plant polyphenols with diverse functions. They often exist as glycosides, where one or more sugar units are attached to the flavonoid core. Rhamnose is a common sugar found in these glycosides. mdpi.com For example, rutin (B1680289) is a flavonol glycoside composed of the flavonol quercetin (B1663063) and the disaccharide rutinose, which is α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose. While this example highlights L-rhamnose, the broader class of flavonoid glycosides can incorporate various sugar moieties, including D-rhamnose derivatives. A specific instance is Quercetin 3-O-beta-D-glucopyranosyl-(1->2)-rhamnopyranoside, which has been isolated from the leaves of Ginkgo biloba. nih.gov

Saponins (B1172615): Saponins are a class of amphipathic glycosides known for their soap-like properties. They consist of a lipid-soluble aglycone (either a triterpene or a steroid) and one or more hydrophilic sugar chains. Rhamnose is a frequently encountered sugar in the glycan portions of saponins. nih.gov For instance, various triterpenoid (B12794562) saponins isolated from plants like Gypsophila oldhamiana contain rhamnose as part of their complex oligosaccharide chains attached to the aglycone. researchgate.net

Table 2: Examples of Plant Metabolites Containing a Rhamnose Moiety

Compound Class Specific Example Plant Source
Flavonoid Glycoside Quercetin 3-O-beta-D-glucopyranosyl-(1->2)-rhamnopyranoside Ginkgo biloba nih.gov

The presence of rhamnose extends to the fungal kingdom and to some lower animals. nih.gov In fungi, rhamnose-containing glycans are components of the cell wall and glycoproteins. researchgate.net For example, rhamnose is found in the cell wall of pathogenic fungi like Sporothrix schenckii, where it is part of oligosaccharides decorating glycoproteins. researchgate.net The presence of rhamnose in fungal glycans is of interest as it represents a potential target for antifungal therapies due to its absence in humans.

In lower animals, rhamnose-binding lectins have been identified in various invertebrates, suggesting the presence of rhamnose-containing glycans as recognition markers. For instance, a rhamnose-binding lectin has been isolated from the venom of the flower sea urchin Toxopneustes pileolus. nih.gov

A crucial and distinctive feature of β-D-rhamnopyranose is its absence in humans and other mammals. nih.gov The biosynthetic pathways for rhamnose are present in bacteria, fungi, and plants but have not been found in mammalian cells. nih.gov This makes rhamnose-containing glycans "non-self" molecules to the mammalian immune system and, consequently, potential targets for therapeutic interventions and vaccine development.

Functional Significance in Glycobiology and Molecular Recognition

The unique structural characteristics of β-D-rhamnopyranose-containing glycans play a pivotal role in various biological recognition events, particularly in the interactions between different organisms.

Carbohydrate-protein interactions are fundamental to a vast array of biological processes, from cell-cell communication to immune responses. nih.gov The presence of β-D-rhamnopyranose on the surface of pathogens is a key factor in how they are recognized by the host's immune system.

Host organisms have evolved a class of proteins called lectins that specifically recognize and bind to carbohydrate structures. Rhamnose-binding lectins (RBLs) are a subset of these proteins that play a role in innate immunity by identifying and binding to rhamnose-containing glycans on the surface of invading microbes. nih.gov For example, a lectin from the bivalve Glycymeris yessoensis has been shown to bind to the lipopolysaccharides of Gram-negative bacteria like E. coli in a rhamnose-dependent manner, leading to the suppression of bacterial growth. mdpi.com

In humans, while the sugar itself is absent, there are lectin sites that can recognize rhamnose. An α-L-rhamnose specific lectin site has been described on human skin fibroblasts, which, when activated by rhamnose-rich polysaccharides, can transduce signals into the cell. nih.gov This suggests that the human body possesses mechanisms to recognize and respond to this non-native sugar.

The interaction between rhamnose-containing bacterial polysaccharides and host receptors is a critical aspect of pathogenesis. For instance, the macrophage mannose receptor, a key player in the innate immune system, can bind to the capsular polysaccharides of bacteria like Streptococcus pneumoniae, which can contain rhamnose. researchgate.net This recognition is a crucial first step in the immune response to infection. The specificity of these interactions underscores the importance of the unique structural features of β-D-rhamnopyranose in mediating host-pathogen recognition.

Table 3: Chemical Compounds Mentioned

Compound Name
β-D-Rhamnopyranose
6-deoxy-D-mannopyranose
D-rhamnose
L-rhamnose
Quercetin
Rutin
Rutinose
α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose
Quercetin 3-O-beta-D-glucopyranosyl-(1->2)-rhamnopyranoside
Oldhamianoside B
Lipopolysaccharide
Extracellular Polysaccharide
Capsular Polysaccharide

Contribution to Immunogenicity and Antigenic Determinants in Pathogens

β-D-Rhamnopyranose, as a constituent of larger glycan structures on the surface of pathogenic microorganisms, plays a critical role in the interplay between the pathogen and the host immune system. These rhamnose-containing glycans are often major antigenic determinants, meaning they are the specific structures recognized by the host's immune cells and antibodies. The unique presence and structure of rhamnose in bacterial polysaccharides, a sugar not synthesized by humans, makes it a distinct molecular pattern for immune recognition. nih.gov

In numerous Gram-positive and Gram-negative bacteria, rhamnose is a key component of cell wall polysaccharides, capsular polysaccharides (CPS), and the O-antigen portion of lipopolysaccharides (LPS). nih.govnih.gov These surface-exposed glycans are frequently essential for bacterial virulence and viability, acting as a protective barrier and mediating interactions with the host environment. nih.gov

Key Research Findings:

Streptococcus species : Rhamnose-rich cell wall polysaccharides are abundant in many streptococci and are of considerable interest as vaccine antigens. infectionandimmunity.nl For instance, in Group A and Group B Streptococci, the rhamnan (B1165919) backbone of their cell wall carbohydrates is a conserved and immunogenic motif. researchgate.net The specific arrangement of rhamnose residues, such as the presence of a triterminal rhamnose, can serve as a major antigenic determinant that allows for serological discrimination between different streptococcal groups. nih.gov

Pseudomonas aeruginosa : The O-antigen of this opportunistic pathogen, known as the common polysaccharide antigen (CPA), is a polymer containing D-rhamnose. nih.gov This surface glycan is a significant virulence factor, and antibodies targeting it can be protective. The enzymes involved in its synthesis are considered potential targets for developing new antibacterial agents. nih.govacs.org A recombinant hemolymph plasma lectin that specifically binds to rhamnose moieties has been shown to inhibit biofilm formation and reduce the cytotoxicity of P. aeruginosa. mdpi.com

Acinetobacter baumannii : This pathogen, known for its high rates of antibiotic resistance, possesses a thick capsular polysaccharide that is a major determinant of virulence. acinetobacterbaumannii.nofrontiersin.org The capsule, often containing rhamnose, acts as a protective shield against the host immune system, including complement-mediated killing and phagocytosis. acinetobacterbaumannii.nomdpi.com While the capsule itself is immunogenic and a potential vaccine target, it can also mask other surface proteins, such as OmpA, thereby impeding the binding of therapeutic antibodies and hindering passive immunization strategies. nih.govnih.gov

Mycobacterium tuberculosis : The cell wall of M. tuberculosis contains a complex arabinogalactan (B145846) layer that is linked to peptidoglycan via a linker unit containing L-rhamnose. This entire structure is crucial for the bacterium's survival and pathogenesis. acs.org The enzymes responsible for incorporating rhamnose into this structure are unique to bacteria and represent potential targets for novel anti-tuberculosis drugs. acs.org

The immunogenicity of these rhamnose-containing glycans makes them attractive candidates for vaccine development. Conjugate vaccines, where the polysaccharide is linked to a carrier protein, have been successfully developed for other encapsulated bacteria like Streptococcus pneumoniae and have significantly reduced the incidence of invasive disease. nih.govoup.com Research continues to explore the potential of rhamnose-based polysaccharides from various pathogens as targets for both active and passive immunization strategies. infectionandimmunity.nlnih.gov

Modulatory Effects of Rhamnose Moiety Acylation on Glycan Bioactivity

The biological activity of rhamnose-containing glycans is not solely determined by the sugar sequence and linkage but is also significantly influenced by modifications such as acylation. The addition of acyl groups, such as acetyl or fatty acid chains, to the hydroxyl groups of the rhamnose moiety can profoundly alter the physicochemical properties and biological functions of the entire glycan. nih.govnih.gov Acylation generally increases the lipophilicity of the molecule, which can enhance its interaction with cell membranes and other hydrophobic targets, thereby modulating its bioactivity. nih.govencyclopedia.pub

O-acetylation is a common modification found on bacterial capsular polysaccharides. nih.gov These O-acetyl groups can be critical components of immunodominant epitopes. For some bacterial vaccines, the presence of O-acetyl groups is essential for inducing a protective immune response, while for others, it appears less critical. nih.gov For example, O-acetylation is necessary for the immunogenicity of Staphylococcus aureus type 5 and 8 CPS-protein conjugate vaccines, as it is required to induce effective opsonophagocytic killing responses. nih.gov

Beyond immunogenicity, acylation affects a wide range of biological activities. Studies on various natural and synthetic acylated rhamnosides have demonstrated that the type, position, and number of acyl groups are critical for their function.

Table 1: Influence of Rhamnose Acylation on Biological Activity

Compound Class Acyl Group(s) Position of Acylation Observed Effect Reference(s)
Mezzettiasides (Oligorhamnosides) Acetyl Various Enhanced aphicidal activity compared to non-acetylated analogues. Subtle modifications with acetyl groups were beneficial for insecticidal activity. nih.gov
Kaempferol Glycosides p-Coumaroyl C3'' of rhamnose Strong inhibitory activity on Na+, K+ ATPase. The E-isomer of the acyl group was more active. encyclopedia.pubmdpi.com
Flavonoid Glycosides p-Coumaroyl, Feruloyl C3'' and C6'' of sugar Strong contribution to anti-butyrylcholinesterase activity. encyclopedia.pubmdpi.com
Rhamnopyranoside Esters Decanoyl, Stearoyl 3,4-di-O-stearate followed by 2-O-decanoyl Showed the highest antibacterial activity against Staphylococcus aureus among synthesized analogues. nih.gov
Rhamnolipids (Dirhamnolipid) 3-Hydroxydecanoic acid, 3-Hydroxydodecanoic acid Not specified Exhibited significant insecticidal activity against aphids. nih.gov

These findings underscore that acylation is a key structural feature that fine-tunes the biological effects of rhamnose-containing molecules. It can enhance the stability and solubility of compounds and is a crucial factor in structure-activity relationship (SAR) studies. encyclopedia.pubmdpi.com The targeted, regioselective acylation of rhamnosides is therefore an important strategy in medicinal chemistry for optimizing the therapeutic potential of these natural products. nih.gov

Glycosyltransferase Substrate Specificity and Enzyme Kinetics Pertinent to Rhamnosyl Transfer

The biosynthesis of rhamnose-containing glycans is orchestrated by a class of enzymes known as rhamnosyltransferases (RhaTs). These enzymes catalyze the transfer of a rhamnose moiety from an activated sugar donor, most commonly dTDP-L-rhamnose, to a specific acceptor molecule, which can be a growing polysaccharide chain, a lipid, or a protein. nih.govnih.gov The substrate specificity of these enzymes is a critical determinant of the final structure of the glycan and, consequently, its biological function. Rhamnosyltransferases are essential for the viability and virulence of many pathogenic bacteria, making them attractive targets for the development of novel antimicrobial agents. nih.govnih.gov

Rhamnosyltransferases exhibit specificity for both the nucleotide sugar donor and the acceptor molecule. While dTDP-β-L-rhamnose is the most common donor, some bacteria utilize other donors like GDP-D-rhamnose. nih.govnih.gov The enzymes often display strict regioselectivity and stereoselectivity, ensuring the formation of specific glycosidic linkages (e.g., α-1,2, α-1,3). nih.gov

Research on Rhamnosyltransferase Specificity and Kinetics:

WbbL from E. coli and M. tuberculosis : This rhamnosyltransferase is involved in O-antigen and arabinogalactan biosynthesis, respectively. Studies have shown that bacterial rhamnosyltransferases like WbbL prefer pyrimidine (B1678525) nucleotide-linked 6-deoxysugars (like dTDP-L-rhamnose) as donors over those with a C6-hydroxyl group. acs.orgnih.gov

WbpZ from Pseudomonas aeruginosa : This enzyme is a GDP-D-Rha:GlcNAc/GalNAc-diphosphate-lipid α1,3-D-rhamnosyltransferase involved in the synthesis of the common polysaccharide antigen. nih.gov Research has shown that WbpZ has a relaxed specificity, as it can transfer D-rhamnose to both GlcNAc- and GalNAc-diphosphate-lipid acceptors. It is also capable of transferring D-mannose, indicating flexibility with respect to the donor substrate. However, the diphosphate (B83284) group of the lipid acceptor is required for its activity. nih.gov

SpnG from Saccharopolyspora spinosa : This rhamnosyltransferase is involved in the biosynthesis of the insecticide spinosyn. In vitro characterization revealed that SpnG exhibits striking promiscuity towards the donor substrate, being able to transfer various NDP-sugar analogs. acs.org

Chrysanthemum 1,6RhaTs : These plant enzymes, involved in flavonoid biosynthesis, were found to be substrate-promiscuous, catalyzing the rhamnosylation of flavones, flavanones, and flavonols. However, they showed a preference for flavone (B191248) glucosides as acceptor substrates. oup.com

While detailed kinetic parameters for many rhamnosyltransferases are still limited due to challenges in obtaining purified enzymes and substrates, available data highlight the diversity in their catalytic efficiencies and substrate preferences. nih.gov

Table 2: Substrate Specificity of Selected Rhamnosyltransferases

Enzyme Organism Donor Substrate(s) Acceptor Substrate(s) Key Specificity Findings Reference(s)
WbpZ Pseudomonas aeruginosa GDP-D-Rhamnose, GDP-D-Mannose GlcNAc-PP-lipid, GalNAc-PP-lipid Relaxed specificity for both donor and acceptor sugar; requires diphosphate-lipid for acceptor. nih.gov
WbbL Escherichia coli / Mycobacterium tuberculosis dTDP-β-L-Rhamnose Lipid-PP-GlcNAc Prefers pyrimidine nucleotide-linked 6-deoxysugars. acs.orgnih.gov
SpnG Saccharopolyspora spinosa dTDP-L-Rhamnose and various NDP-sugar analogs Spinosyn aglycone Exhibits broad promiscuity for the donor substrate. acs.org
Cm1,6RhaT Chrysanthemum morifolium UDP-L-Rhamnose Flavone glucosides (e.g., acacetin-7-O-glucoside) Prefers flavone glucosides over flavanone (B1672756) glucosides. oup.com

Understanding the kinetics and substrate specificity of these enzymes is crucial for glycoengineering applications and for the rational design of specific inhibitors that could serve as novel therapeutics. nih.gov

Glycosidase-Mediated Hydrolysis and Transglycosylation Reactions of β-D-Rhamnopyranoside Linkages

Glycoside hydrolases (GHs), or glycosidases, are enzymes that catalyze the cleavage of glycosidic bonds. cazypedia.org Those that act on rhamnosides are termed rhamnosidases. While their primary metabolic role is the hydrolysis of rhamnose-containing compounds, many retaining glycosidases can also catalyze the reverse reaction, known as transglycosylation. semanticscholar.orglu.se In this kinetically controlled process, the enzyme transfers a rhamnosyl moiety from a donor substrate to an acceptor molecule (other than water), forming a new glycosidic bond. frontiersin.org This catalytic versatility makes glycosidases powerful tools for the synthesis of novel oligosaccharides and glycoconjugates. semanticscholar.org

The balance between hydrolysis and transglycosylation depends on several factors, including the nature of the enzyme, the concentration of the acceptor, and the reaction conditions (e.g., pH, temperature, presence of co-solvents). frontiersin.orgresearchgate.net High acceptor concentrations generally favor the transglycosylation reaction.

Most naturally occurring rhamnosides contain L-rhamnose, and thus the enzymes studied for these reactions are typically α-L-rhamnosidases. These enzymes hydrolyze terminal, non-reducing α-L-rhamnose residues from various natural products. semanticscholar.org

Key Research Findings on Hydrolysis and Transglycosylation:

Acremonium sp. α-Rhamnosyl-β-glucosidase : This fungal diglycosidase, also known as a rutinosidase, specifically cleaves the disaccharide rutinose (α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose) from flavonoids like hesperidin. It can efficiently transfer the entire rutinose moiety to various alcohol acceptors, including aromatic alcohols like 2-phenylethanol (B73330) and terpenoids like geraniol (B1671447) and nerol, with conversion yields reaching up to 80%. conicet.gov.ar

Alternaria sp. α-L-Rhamnosidase : This recombinant enzyme has been used to synthesize novel rhamnose-containing chemicals via reverse hydrolysis, a thermodynamically controlled process using monosaccharides as donors. semanticscholar.orgplos.org It demonstrated broad acceptor specificity, glycosylating acceptors like mannitol, fructose, and esculin (B1671248) with maximal yields of 36.1%, 11.9%, and 17.9%, respectively. plos.org

Dictyoglomus thermophilum α-L-Rhamnosidase (DtRha) : This thermophilic enzyme from the GH78 family shows a strong preference for hydrolyzing α(1→2) linkages over α(1→6) linkages in natural flavonoids. researchgate.net

The ability to synthesize specific rhamnoside linkages enzymatically is of great interest for producing compounds with potential applications in the food, cosmetic, and pharmaceutical industries.

Table 3: Examples of Glycosidase-Mediated Transglycosylation Reactions Involving Rhamnose

Enzyme Source Organism Donor Substrate Acceptor Substrate(s) Product(s) Yield Reference(s)
α-Rhamnosyl-β-glucosidase Acremonium sp. Hesperidin 2-Phenylethanol 2-Phenylethyl rutinoside 80% conicet.gov.ar
α-Rhamnosyl-β-glucosidase Acremonium sp. Hesperidin Geraniol, Nerol Rutinosylated terpenoids High conversion conicet.gov.ar
α-L-Rhamnosidase Alternaria sp. L-Rhamnose Mannitol α-L-Rhamnopyranosyl-(1→6')-D-mannitol 36.1% semanticscholar.orgplos.org
α-L-Rhamnosidase Alternaria sp. L-Rhamnose Fructose α-L-Rhamnopyranosyl-(1→1')-β-D-fructopyranose 11.9% semanticscholar.orgplos.org
α-L-Rhamnosidase Alternaria sp. L-Rhamnose Esculin 6,7-dihydroxycoumarin α-L-rhamnopyranosyl-(1→6')-β-D-glucopyranoside 17.9% semanticscholar.orgplos.org
β-Glycosidase (mutant) Thermus thermophilus pNP-β-D-fucopyranoside BnON(Me)-Glc Fucopyranosyl-(1→4)-glucopyranoside derivative up to 82% frontiersin.org

Emerging Research Directions and Future Perspectives

Development of Next-Generation Glycosylation Methods with Enhanced Stereoselectivity for β-D-Rhamnopyranose

The synthesis of 1,2-cis-glycosides, such as β-D-rhamnosides, presents a significant challenge in carbohydrate chemistry due to the tendency to form the thermodynamically more stable 1,2-trans product. Overcoming this challenge is crucial for accessing biologically important molecules. Research is focused on developing novel glycosylation methods that offer high stereoselectivity for the β-anomer.

Recent strategies involve the use of specific protecting groups on the glycosyl donor that can influence the stereochemical outcome of the reaction. For instance, the use of a 4,6-O-[1-cyano-2-(2-iodophenyl)ethylidene] acetal (B89532) has shown excellent β-selectivity in glycosylation reactions. nih.gov Another approach involves minimalist strategies where a hydroxy group on the thioglycoside donor is temporarily masked with dibutyl borane, leading to high 1,2-trans selectivity under specific conditions. frontiersin.org The development of new catalysts, such as tailored bis-thiourea catalysts, has also proven effective in producing β-anomeric stereoselectivity in high yields. frontiersin.org Furthermore, methods involving the generation of a glycosyl radical as a key intermediate are being explored for stereoselective C-glycosylation, which is crucial for creating stable glycomimetics. nih.gov

Table 1: Advanced Methods for Stereoselective β-D-Rhamnoside Synthesis

MethodKey FeatureReported OutcomeReference
Remote Directing GroupsUse of C5-carboxylate substituents on thioglycoside donors.Influences glycosylation stereochemistry. researchgate.net
Acetal Protecting Groups4,6-O-[1-cyano-2-(2-iodophenyl)ethylidene] acetal on a thioglycoside.Excellent β-selectivity and clean conversion to 6-deoxy products. nih.gov
Catalyst-Controlled GlycosylationUse of tailored bis-thiourea catalysts with glycosyl diphenyl phosphate (B84403) donors.Excellent yields and β-anomeric stereoselectivity. frontiersin.org
Radical-Based C-GlycosylationGeneration of a glycosyl radical from a radical precursor.Provides a feasible approach for creating stereoselective C-C anomeric bonds. nih.gov

Chemoenzymatic Strategies for the Efficient Production of Complex Rhamnose-Containing Glycans

Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high specificity and selectivity of enzymatic reactions. This hybrid approach is particularly powerful for assembling complex glycans, as it circumvents the need for extensive protecting group manipulations required in purely chemical methods. rsc.org

The strategy often involves the chemical synthesis of a core glycan structure, which is then elaborated upon using specific enzymes like glycosyltransferases or glycosidases. rsc.orgfrontiersin.org Glycosyltransferases, for example, can transfer rhamnose from a donor substrate (like dTDP-L-rhamnose) to an acceptor molecule with precise control over the linkage position and stereochemistry. nih.gov Glycosidases, which normally break down glycans, can be used in reverse (a process called reverse hydrolysis or transglycosylation) to form glycosidic bonds under thermodynamically or kinetically controlled conditions. researchgate.net This approach is advantageous as glycosidases are often more readily available and use cheaper donors compared to glycosyltransferases. researchgate.net Researchers have successfully used α-L-rhamnosidases to synthesize novel rhamnose-containing chemicals by efficiently utilizing L-rhamnose as the glycosyl donor. researchgate.netresearchgate.net

Table 2: Chemoenzymatic Approaches for Rhamnose-Containing Glycans

Enzyme ClassStrategyAdvantagesExample Application
Glycosyltransferases (GTs)Elongation and branching of chemically synthesized glycan precursors.High regio- and stereoselectivity. rsc.orgSynthesis of asymmetrically branched N-glycans. frontiersin.org
Glycosidases (GHs)Reverse hydrolysis or transglycosylation using monosaccharide donors.Readily available enzymes, inexpensive donors, simpler purification. researchgate.netSynthesis of novel rhamnosyl glycosides using an α-L-rhamnosidase from Alternaria sp. researchgate.net
Endo-β-N-acetylglucosaminidase (ENGase)Transglycosylation of N-glycans onto glycopeptide acceptors.Efficient ligation of complex glycans to peptides. rsc.orgSynthesis of glycopeptides with complex N-glycan sequences. rsc.org

Integration of Advanced Spectroscopic and Computational Tools for High-Throughput Glycan Structure Elucidation

Determining the complex three-dimensional structures of rhamnose-containing glycans is a formidable task due to their inherent complexity and flexibility. glycopedia.euresearchgate.net Modern research integrates advanced analytical techniques with computational modeling for comprehensive structural characterization. glycopedia.eu

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique, capable of providing detailed information about glycan composition, linkage positions, and anomeric configurations at the atomic level. creative-proteomics.comnih.gov Two-dimensional NMR experiments are particularly powerful for deducing the connectivity of monosaccharide units. creative-proteomics.com Mass spectrometry (MS) offers high sensitivity and is used to determine molecular weight and sequence. nih.gov Tandem MS (MS/MS) techniques, such as collision-induced dissociation (CID), fragment the glycan, providing valuable data on branching patterns and residue linkages. creative-proteomics.com

Computational tools are becoming indispensable for interpreting this complex data. glycopedia.eu Molecular dynamics (MD) simulations can predict the three-dimensional shapes and dynamic behavior of glycans in solution, offering insights that are difficult to obtain experimentally. researchgate.netnih.gov These computational approaches help refine experimental structures and provide a deeper understanding of the relationship between glycan structure and function. researchgate.net The combination of these methods creates a powerful workflow for high-throughput glycan analysis. glycopedia.eu

Table 3: Tools for Glycan Structure Elucidation

TechniqueType of Information ProvidedAdvantages
Nuclear Magnetic Resonance (NMR) SpectroscopyConnectivity, linkage positions, anomeric configuration, 3D structure. creative-proteomics.comNon-destructive, provides detailed atomic-level structural data. nih.gov
Mass Spectrometry (MS/MS)Molecular weight, monosaccharide sequence, branching patterns. creative-proteomics.comHigh sensitivity, suitable for analyzing complex mixtures and large glycans. creative-proteomics.com
Computational Modeling (e.g., MD Simulations)3D conformational ensembles, dynamics, flexibility. researchgate.netPredicts dynamic behavior and helps interpret experimental data. nih.gov

In-depth Elucidation of Biological Pathways Involving β-D-rhamnopyranose Metabolism and Utilization

L-rhamnose is a key component of bacterial cell walls and is utilized as a carbon source by various microorganisms. Understanding the metabolic pathways involved in its breakdown is crucial for microbiology and biotechnology. In many bacteria, such as E. coli, L-rhamnose is metabolized through a canonical phosphorylated pathway. frontiersin.org

This pathway involves a series of enzymatic steps:

Transport : A proton symporter facilitates the import of rhamnose into the cell. smpdb.ca

Isomerization : L-rhamnose isomerase (RhaA) converts L-rhamnose into L-rhamnulose. frontiersin.org

Phosphorylation : L-rhamnulose kinase (RhaB) phosphorylates L-rhamnulose to form L-rhamnulose-1-phosphate. frontiersin.org

Cleavage : L-rhamnulose-1-phosphate aldolase (B8822740) (RhaD) cleaves the intermediate into dihydroxyacetone phosphate (DHAP) and L-lactaldehyde. frontiersin.orgsmpdb.ca

DHAP enters central glycolysis, while L-lactaldehyde can be further metabolized. Under aerobic conditions, it is oxidized to pyruvate, whereas under anaerobic conditions, it is reduced to L-1,2-propanediol, which is often secreted. smpdb.ca Research is ongoing to characterize alternative, non-phosphorylated catabolic pathways found in other bacteria and fungi, which involve enzymes like L-rhamnose-1-dehydrogenase. frontiersin.org

Table 4: Key Enzymes in the Canonical L-Rhamnose Catabolic Pathway

EnzymeGene (in E. coli)FunctionReactantProduct
L-rhamnose isomeraseRhaAIsomerizationL-rhamnoseL-rhamnulose
L-rhamnulokinaseRhaBPhosphorylationL-rhamnuloseL-rhamnulose-1-phosphate
L-rhamnulose-1-phosphate aldolaseRhaDAldol cleavageL-rhamnulose-1-phosphateDihydroxyacetone phosphate + L-lactaldehyde

Bioengineering Approaches for the Sustainable Production of Rhamnose-Containing Compounds

Bioengineering offers a promising route for the sustainable and cost-effective production of valuable rhamnose-containing compounds, such as flavonoids, antibiotics, and rhamnolipids. This approach involves genetically modifying microorganisms, typically Escherichia coli or yeast, to function as cellular factories.

A critical step is engineering the host to produce the necessary activated sugar donor, deoxythymidine diphosphate-L-rhamnose (dTDP-L-rhamnose). This is the most common rhamnose donor for glycosyltransferases in bacteria. nih.gov Its biosynthesis from glucose-1-phosphate involves four enzymes: RmlA, RmlB, RmlC, and RmlD. nih.govnih.gov By introducing the genes encoding these enzymes (the rmlABCD gene cluster) into a production host, a sufficient supply of dTDP-L-rhamnose can be ensured. nih.gov

Table 5: Components for Bioengineered Production of Rhamnosides

ComponentFunctionGenetic ElementExample
Sugar Donor SynthesisProvides the activated rhamnose unit.rmlABCD gene clusterSynthesis of dTDP-L-rhamnose from glucose-1-phosphate and dTTP. researcher.life
Glycosyl TransferAttaches rhamnose to the target molecule.Gene for a specific rhamnosyltransferase.Plant rhamnosyltransferase for flavonoid glycosylation. usu.edu
Acceptor Molecule SupplyProvides the molecule to be rhamnosylated.Biosynthetic pathway for the target aglycone.Engineered pathway for quercetin (B1663063) production in E. coli.
Host OrganismServes as the cellular factory.Engineered Escherichia coli or Saccharomyces cerevisiae.E. coli engineered for quercitrin (B1678633) production. usu.edu

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